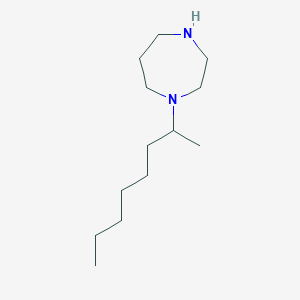
1-(Octan-2-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Octan-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The specific structure of this compound includes an octan-2-yl group attached to the nitrogen atom at the first position of the diazepane ring
準備方法
The synthesis of 1-(Octan-2-yl)-1,4-diazepane can be achieved through several routes. One common method involves the reaction of 1,4-diazepane with 2-bromooctane under basic conditions. The reaction typically takes place in a sealed Schlenk flask at elevated temperatures (around 85°C) for 24 hours . Another approach involves the use of octan-2-yl mesylate as a substrate, which reacts with 1,4-diazepane in the presence of a base .
化学反応の分析
1-(Octan-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Octan-2-yl)-1,4-diazepane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Catalysis: It can act as a catalyst in various organic reactions, including cycloaddition and substitution reactions.
作用機序
The mechanism by which 1-(Octan-2-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen atoms, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways, potentially leading to its observed effects in medicinal applications .
類似化合物との比較
1-(Octan-2-yl)-1,4-diazepane can be compared with other diazepane derivatives, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic reactions.
Quinuclidine: A bicyclic amine with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and properties compared to other diazepane derivatives.
特性
IUPAC Name |
1-octan-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQOQOJALPXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)
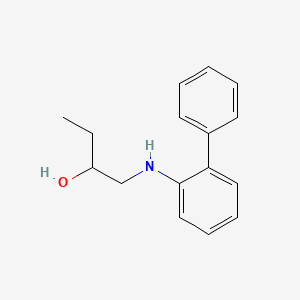
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)

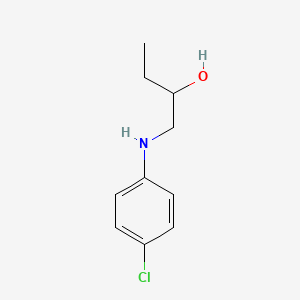
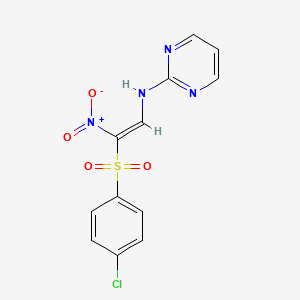
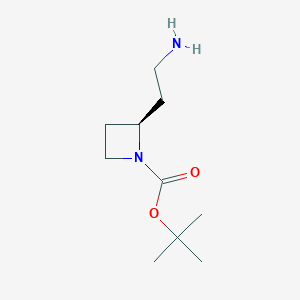
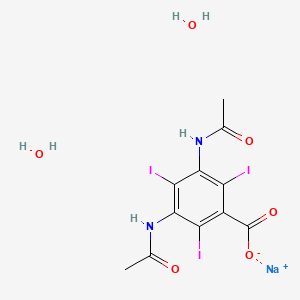
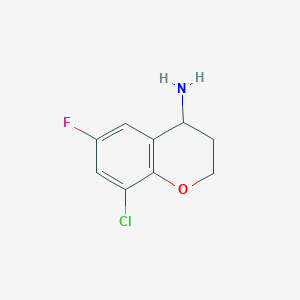
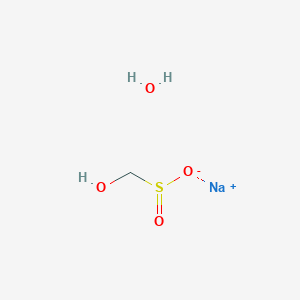
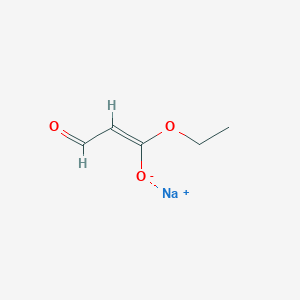
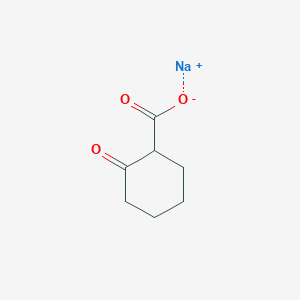
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)
